molecular formula C23H30N4O3S B2830808 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate CAS No. 898344-93-9

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2830808
CAS No.: 898344-93-9
M. Wt: 442.58
InChI Key: QXPZPPAJDAFLKK-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate is a complex organic compound featuring a unique structure that integrates multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole moiety, a piperidine ring, and an ethyl ester

Scientific Research Applications

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some triazoles are known to be combustible and toxic .

Future Directions

The future directions in the research of triazole compounds are likely to focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the triazole scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the hydroxy and ethyl groups.

The next step involves the formation of the piperidine ring, which can be achieved through a Mannich reaction, where a secondary amine (piperidine), formaldehyde, and an appropriate ketone or aldehyde are reacted together. The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the specific reagents and conditions used.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate can be compared with other compounds containing similar functional groups:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-4-15-7-9-16(10-8-15)19(26-13-11-17(12-14-26)22(29)30-6-3)20-21(28)27-23(31-20)24-18(5-2)25-27/h7-10,17,19,28H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPZPPAJDAFLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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